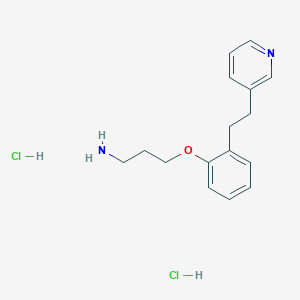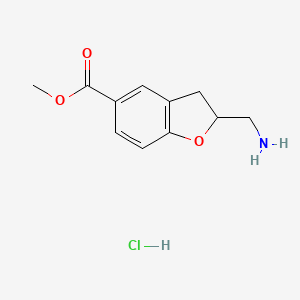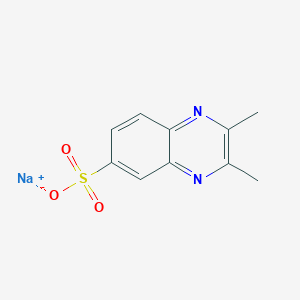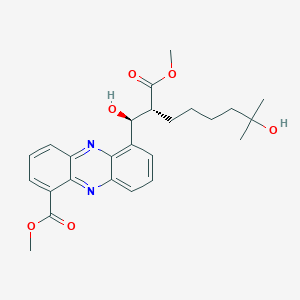
DO3A-Serotonin
Vue d'ensemble
Description
DO3A-Serotonin is a chemical compound with the formula C₂₆H₃₈N₆O₈•2CF₃CO₂H . It is also known as 1-(5-Hydroxyindole-3-ethylacetamide)-4,7,10-triacetic acid-1,4,7,10-tetraazacyclododecane . Serotonin, a neurotransmitter primarily found in the brain, intestines, and blood, plays a significant role in mood regulation, emotional well-being, sleep, appetite, and cognitive functions .
Synthesis Analysis
The synthesis of serotonin (5-HT) begins with the essential amino acid tryptophan, which undergoes hydroxylation (an oxidation reaction) to 5-hydroxy-L-tryptophan (5-HTP) and decarboxylation to 5-hydroxytryptamine (5-HT) . The hydroxylation reaction requires tryptophan hydroxylase, which is considered the rate-limiting enzyme of serotonin production, and the decarboxylation reaction requires aromatic-L-amino acid decarboxylase .
Molecular Structure Analysis
The molecular weight of DO3A-Serotonin is 562.6 g/mol . The exact mass and monoisotopic mass are 562.27511219 g/mol . The structure of serotonin receptors has been studied, and it has been found that serotonin interacts with a large family of post-synaptic receptors .
Chemical Reactions Analysis
Serotonin, or 5-hydroxytryptamine (5-HT), is a neurotransmitter that has been linked to the regulation of mood, attention, aggression, aversive learning, impulse, and reward . A series of electrochemical and chemical reaction schemes can occur during the redox of 5-HT at slow sweep rates .
Physical And Chemical Properties Analysis
DO3A-Serotonin has a molecular weight of 562.6 g/mol, an XLogP3 of -7.6, a hydrogen bond donor count of 6, a hydrogen bond acceptor count of 12, and a rotatable bond count of 11 . Its exact mass and monoisotopic mass are 562.27511219 g/mol .
Applications De Recherche Scientifique
Cloning and Expression Analysis of Serotonin Receptors
- Researchers have identified novel serotonin receptor-like genes, contributing to our understanding of the complexity of physiological actions in the serotonergic network. This research is crucial for elucidating serotonin's various functions in the human body (Niesler, Frank, Kapeller, & Rappold, 2003).
Antipsychotic Drugs and Serotonin Receptors
- The study of antipsychotic drugs in relation to serotonin receptors, particularly 5-HT3 receptors, reveals their noncompetitive antagonism. This research is significant in understanding the pharmacological principles of neuroleptics and their interaction with the serotonin system (Rammes, Eisensamer, Ferrari, et al., 2004).
Kinetics of Serotonin and Dopamine on 5-HT3A Receptors
- Investigating the effects of serotonin and dopamine on 5-HT3A receptors provides insights into the allosteric modulation of these receptors. This research is vital for understanding the differences in modulatory actions of various neurotransmitters (Solt, Ruesch, Forman, et al., 2007).
Pharmacologic and Therapeutic Aspects of 5-HT3 Receptors
- 5-HT3 receptors have been the focus of intensive research due to their unique functioning as ion channel gated receptors. This study explores their role in various therapeutic applications, including as antiemetic drugs (Gyermek, 1995).
Serotonin Receptor Methylation and Psychiatric Disorders
- Research into the methylation status of the serotonin 3A receptor and its association with psychiatric disorders highlights the genetic and epigenetic factors in mental health (Perroud, Zewdie, Stenz, et al., 2016).
Role of Serotonin in Anesthesia and Psychoses
- Studies examining the pharmacology of serotonin in relation to anesthesia and the contributions of serotonin research to understanding psychoses offer insights into the serotonergic mechanisms in different medical contexts (Gyermek, 1996; Geyer & Vollenweider, 2008).
Orientations Futures
Research suggests that trazodone, which uniquely improves the deeper phases of slow-wave sleep and has a variety of effects on several monoaminergic mechanisms, may play a role in the modulation of monoamines, cognition, and the development of Alzheimer’s disease . This indicates a potential future direction for research involving serotonin and related compounds.
Propriétés
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-[2-(5-hydroxy-1H-indol-3-yl)ethylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N6O8/c33-20-1-2-22-21(13-20)19(14-28-22)3-4-27-23(34)15-29-5-7-30(16-24(35)36)9-11-32(18-26(39)40)12-10-31(8-6-29)17-25(37)38/h1-2,13-14,28,33H,3-12,15-18H2,(H,27,34)(H,35,36)(H,37,38)(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJYLVLCKBYQTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DO3A-Serotonin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



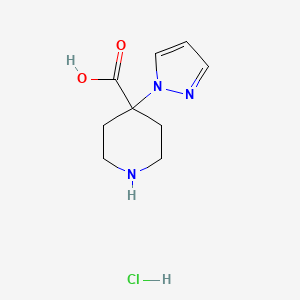
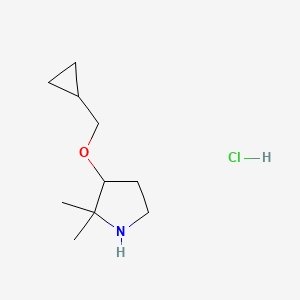

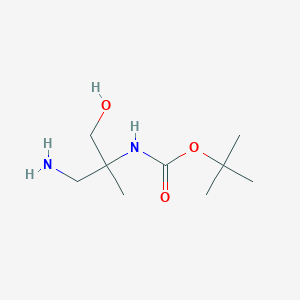
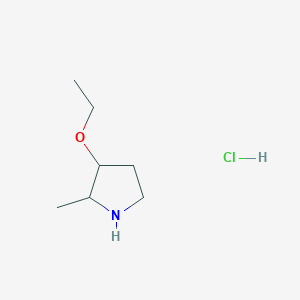
![tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]oct-6-ylcarbamate hydrochloride](/img/structure/B1487328.png)
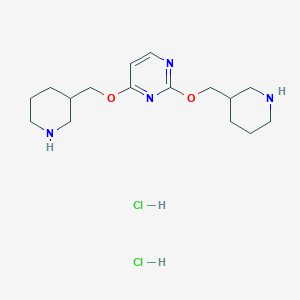
![Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate](/img/structure/B1487330.png)
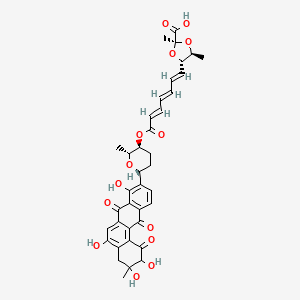
![8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487336.png)
